Monosodium 5-sulfoisophthalate

Catalog No.
S742742
CAS No.
6362-79-4
M.F
C8H6O7S.Na
C8H6NaO7S
M. Wt
269.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monosodium 5-sulfoisophthalate

CAS Number

6362-79-4

Product Name

Monosodium 5-sulfoisophthalate

IUPAC Name

sodium;3,5-dicarboxybenzenesulfonate

Molecular Formula

C8H6O7S.Na
C8H6NaO7S

Molecular Weight

269.19 g/mol

InChI

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);

InChI Key

QOOLLUNRNXQIQF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

Synonyms

3,5-Dicarboxybenzenesulfonicacid,Nasalt

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na]

Polymeric Materials:

  • Monomer for Polyesters and Nylons: Na5SiPh can act as a monomer in the esterification process for the synthesis of waterborne polyesters and nylon fibers [, ]. These polymers find application in various industries, including coatings, textiles, and engineering plastics [, ].

Analytical Chemistry:

  • Metal Ion Chelation: Research suggests the potential of Na5SiPh as a chelating agent for specific metal ions []. Chelating agents bind to metal ions, forming complexes with unique properties useful in various analytical techniques like separation and detection [].

Other Potential Applications:

  • Adhesion Promoter: Studies have explored the use of Na5SiPh as an adhesion promoter for magnetic tapes []. Adhesion promoters enhance the bonding between two surfaces, crucial in various technological applications [].
  • Biomedical Research: While limited research exists, some studies have investigated the potential use of Na5SiPh in biomedical research, but further investigation is needed [].

Monosodium 5-sulfoisophthalate is a sodium salt of 5-sulfoisophthalic acid, a compound characterized by its sulfonate group and aromatic structure. The molecular formula for monosodium 5-sulfoisophthalate is C₈H₅NaO₇S, and it is recognized for its unique properties that make it valuable in various chemical applications. This compound features a sulfonic acid group (-SO₃H), which contributes to its solubility in water and enhances its reactivity in chemical processes .

Due to the presence of functional groups. Key reactions include:

  • Sulfonation Reactions: The sulfonic acid group can undergo further reactions to introduce additional functional groups, enhancing the compound's reactivity.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various applications, particularly in polymer chemistry.
  • Polymerization: Monosodium 5-sulfoisophthalate can be incorporated into polyamide and polyester matrices, contributing to the development of high-performance materials with improved properties .

While specific biological activity data on monosodium 5-sulfoisophthalate is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties. The sulfonate group may enhance interactions with biological membranes, influencing permeability and potentially leading to bioactivity. Further studies are necessary to elucidate the specific biological effects of monosodium 5-sulfoisophthalate.

Monosodium 5-sulfoisophthalate is typically synthesized through the following methods:

  • Sulfonation of Isophthalic Acid: This method involves treating isophthalic acid with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group at the 5-position.
  • Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized with sodium hydroxide or sodium carbonate to form monosodium 5-sulfoisophthalate .
  • Purification: The product may undergo recrystallization or other purification techniques to achieve the desired purity for industrial applications.

Unique FeaturesMonosodium 5-sulfoisophthalateC₈H₅NaO₇SPolymer synthesis, water treatmentHigh solubility and reactivitySodium sulfoethyl methacrylateC₈H₁₃NaO₄SCoatings, adhesivesUsed primarily in coatingsSodium sulfonated polystyreneVariesIon exchange resins, water treatmentStrong ion-exchange capacitySodium dodecylbenzenesulfonateC₁₂H₁₈NaO₃SSurfactants, detergentsExcellent surfactant properties

Monosodium 5-sulfoisophthalate stands out due to its specific incorporation into polymer matrices and its dual role as both a monomer and a functional additive, which enhances material performance beyond what other similar compounds can offer .

Interaction studies involving monosodium 5-sulfoisophthalate primarily focus on its behavior in polymer matrices and its interactions with metal ions. Research indicates that it can enhance the mechanical properties of polymers when incorporated into their structure. Additionally, studies on its interactions with various cations suggest that it may effectively sequester heavy metals from aqueous solutions, making it a potential candidate for environmental remediation applications.

Physical Description

Liquid; Dry Powder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

268.97319298 g/mol

Monoisotopic Mass

268.97319298 g/mol

Heavy Atom Count

17

UNII

5I79J6MURZ

Related CAS

7800-91-1

GHS Hazard Statements

Aggregated GHS information provided by 243 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 243 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 204 of 243 companies with hazard statement code(s):;
H315 (55.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (45.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (54.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (32.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

6362-79-4

General Manufacturing Information

Organic Fiber Manufacturing
All Other Basic Organic Chemical Manufacturing
1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
Li et al. Bridging-ligand-substitution strategy for the preparation of metal-organic polyhedra. Nature Chemistry, doi: 10.1038/nchem.803, published online 22 August 2010 http://www.nature.com/nchem

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